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Compound of Interest

Compound Name:
Methyl 6-amino-1H-indazole-7-

carboxylate

Cat. No.: B1315183 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
6-amino-1H-indazole-7-carboxylate, a heterocyclic compound of interest in medicinal

chemistry and materials science. This document presents available and predicted

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for Methyl 6-amino-
1H-indazole-7-carboxylate (CAS: 73907-98-9, Molecular Formula: C₉H₉N₃O₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and

carbon framework of the molecule. While specific experimental data is often found in

supplementary materials of scientific publications, the expected chemical shifts and coupling

constants are presented below based on the compound's structure. A notable source

mentioning the availability of NMR spectra is the supplementary material of the publication

"Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free

Click Chemistry and Buchwald—Hartwig Coupling".[1]
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Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10-12 br s 1H N-H (indazole)

~7.8-8.0 d 1H Ar-H

~6.8-7.0 d 1H Ar-H

~6.0-6.5 br s 2H -NH₂

~3.9 s 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~168 C=O (ester)

~140-150 Ar-C (quaternary)

~130-140 Ar-C (quaternary)

~120-130 Ar-CH

~110-120 Ar-C (quaternary)

~100-110 Ar-CH

~90-100 Ar-C (quaternary)

~52 -OCH₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic absorption bands for Methyl 6-amino-1H-indazole-7-carboxylate are

detailed in Table 3.

Table 3: FT-IR Spectroscopic Data (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400-3200
Medium-Strong,

Broad
N-H

Stretching (Amine and

Indazole)

3000-2850 Weak-Medium C-H
Stretching (Aromatic

and Methyl)

~1700 Strong C=O Stretching (Ester)

~1620 Medium C=C, C=N

Stretching

(Aromatic/Indazole

Ring)

1300-1200 Strong C-O Stretching (Ester)

1300-1250 Strong C-N
Stretching (Aromatic

Amine)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Predicted)

m/z Ion Notes

191.07 [M]⁺ Molecular Ion

160.06 [M - OCH₃]⁺ Loss of methoxy radical

132.06 [M - COOCH₃]⁺ Loss of carbomethoxy radical

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 6-amino-1H-indazole-7-
carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of

0.5-0.7 mL in an NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data with appropriate apodization and Fourier transformation. Phase and

baseline correct the spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

A longer acquisition time and a higher number of scans will be necessary due to the lower

natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder

using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment (for KBr pellet) or the

clean ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer, for instance, one equipped with an

Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass

analyzer.

Data Acquisition:

Infuse the sample solution into the ion source.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺ or the molecular ion [M]⁺.

The data is typically plotted as relative intensity versus the mass-to-charge ratio (m/z).

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

chemical compound and the logical relationship between the different spectroscopic

techniques.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Spectroscopic Techniques and Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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